Vomicine

Description

This compound has been reported in Strychnos wallichiana, Strychnos icaja, and Strychnos nux-vomica with data available.

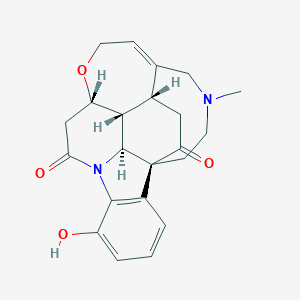

Structure

3D Structure

Properties

IUPAC Name |

(1S,10S,22R,23R,24S)-15-hydroxy-4-methyl-9-oxa-4,13-diazahexacyclo[11.6.5.01,24.06,22.010,23.014,19]tetracosa-6,14(19),15,17-tetraene-12,20-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-23-7-6-22-14-3-2-4-15(25)20(14)24-18(27)10-16-19(21(22)24)13(9-17(22)26)12(11-23)5-8-28-16/h2-5,13,16,19,21,25H,6-11H2,1H3/t13-,16-,19-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTYENXGROJCEA-LNKPQSDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C5C(CC2=O)C(=CCOC5CC(=O)N4C6=C3C=CC=C6O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]5[C@@H](CC2=O)C(=CCO[C@H]5CC(=O)N4C6=C3C=CC=C6O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30154540 | |

| Record name | Vomicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125-15-5 | |

| Record name | Vomicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vomicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vomicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOMICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R9445MB8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Neurotoxic Enigma of Vomicine: A Technical Guide to its Mechanism of Action in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vomicine, an alkaloid derived from the seeds of Strychnos nux-vomica, represents a significant area of interest in neuropharmacology due to its potent effects on the central nervous system. Historically associated with convulsive and toxic properties, a deeper understanding of its molecular interactions within neuronal cells is crucial for both toxicological assessment and the exploration of potential therapeutic applications of related compounds. This in-depth technical guide delineates the core mechanisms of action of this compound (with a focus on its primary analogue, brucine) in neuronal cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Primary Mechanism of Action: Antagonism of Inhibitory Glycine Receptors

The principal mechanism underlying the neuroexcitatory and convulsant effects of this compound is its competitive antagonism of strychnine-sensitive glycine receptors (GlyRs).[1][2] Glycine is the primary inhibitory neurotransmitter in the spinal cord and brainstem, where it mediates fast synaptic inhibition by binding to GlyRs, which are ligand-gated chloride ion channels.[2]

Upon activation by glycine, the GlyR channel opens, allowing an influx of chloride ions (Cl⁻) into the neuron.[2] This influx hyperpolarizes the postsynaptic membrane, making it more difficult for the neuron to reach the threshold for firing an action potential, thus exerting an inhibitory effect.[1] this compound, by binding to the same site as glycine without activating the channel, competitively blocks this inhibitory signaling. The resulting disinhibition of motor neurons leads to a state of hyperexcitability, manifesting as muscle spasms and convulsions.

Quantitative Data: Receptor Binding and Inhibition

| Compound | Receptor/Assay | Value | Reference |

| Strychnine | Glycine-induced currents (chick ciliary ganglion neurons) | IC₅₀: 20 nM | |

| Strychnine | Glycine-activated currents (rat prefrontal cortex neurons) | IC₅₀: 0.13 - 0.25 µM | |

| Brucine | Cytotoxicity in Neuro-2a cells (MTT Assay) | Significant at 1 µM |

Note: IC₅₀ values for strychnine are provided as a proxy for the high-affinity antagonism expected from this compound.

Downstream Consequences of Glycine Receptor Antagonism

The blockade of inhibitory glycinergic neurotransmission by this compound initiates a cascade of events within the neuronal circuitry, leading to profound physiological effects.

Neuronal Hyperexcitability

By antagonizing the inhibitory action of glycine, this compound effectively removes a crucial brake on neuronal firing. This disinhibition leads to an increased frequency of action potentials in response to excitatory stimuli, contributing to the characteristic convulsant effects. The sustained depolarization can also lead to excitotoxicity, a process where excessive neuronal stimulation results in cell damage and death.

Signaling Pathway: Glycine Receptor Antagonism and Neuronal Disinhibition

Secondary Mechanism of Action: Induction of Neuronal Apoptosis

Beyond its immediate effects on neuronal excitability, this compound has been shown to induce programmed cell death, or apoptosis, in neuronal cells. This neurotoxic effect is mediated through a distinct signaling pathway involving the peroxisome proliferator-activated receptor-gamma (PPARγ) and the nuclear factor-kappa B (NF-κB).

Studies have demonstrated that brucine, a primary component of this compound, significantly induces the death of Neuro-2a cells and primary astrocytes. This cytotoxicity is linked to the inhibition of PPARγ and the subsequent phosphorylation and activation of NF-κB. NF-κB is a transcription factor that, when activated, can promote the expression of pro-inflammatory and pro-apoptotic genes.

The activation of NF-κB by this compound initiates a downstream apoptotic cascade, characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, and the activation of caspase-3, a key executioner enzyme in apoptosis.

Quantitative Data: this compound-Induced Cytotoxicity

| Cell Line | Treatment | Effect | Reference |

| Neuro-2a | Brucine (1, 4, 16 µM) for 24h | Dose-dependent decrease in cell viability | |

| Neuro-2a | Brucine (1, 4, 16 µM) for 24h | Dose-dependent increase in LDH release |

Signaling Pathway: this compound-Induced Apoptosis

References

A Technical Guide to the Biological Activity of Vomicine Alkaloid

Executive Summary:

Vomicine is a minor indole alkaloid isolated from the seeds of the Strychnos nux-vomica tree, a plant renowned for its pharmacologically potent major alkaloids, strychnine and brucine.[1][2] While extensively studied for their high toxicity and potent physiological effects, the minor alkaloids, including this compound, have received comparatively less scientific attention. This document provides a comprehensive technical overview of the current state of research into the biological activities of this compound. It consolidates available quantitative data, details relevant experimental protocols, and visualizes key conceptual frameworks to support researchers and professionals in the fields of pharmacology and drug development. Current literature suggests that while extracts of S. nux-vomica exhibit a range of activities including antihyperglycemic, analgesic, and anti-inflammatory properties, the specific contribution and potency of this compound remain areas of active investigation.[3][4] Notably, in some studies, isolated this compound has shown limited activity compared to other related alkaloids, highlighting the importance of further research to delineate its unique pharmacological profile.[3]

Introduction

This compound (CAS: 125-15-5; C22H24N2O4) is a tertiary amine indole alkaloid naturally occurring in the seeds of Strychnos nux-vomica. It is structurally related to the plant's primary and highly toxic alkaloids, strychnine and brucine. Unlike these major constituents, which are well-documented as potent antagonists of glycine receptors in the central nervous system, this compound is considered a minor alkaloid. The pharmacological profile of S. nux-vomica is complex, with its therapeutic and toxic effects largely attributed to strychnine and brucine. However, the presence of numerous minor alkaloids, including this compound, isobrucine, and novacine, may contribute to the overall activity of the plant's extracts and preparations used in traditional medicine. This guide focuses specifically on elucidating the known biological functions of isolated this compound and the methodologies used to evaluate them.

Caption: Hierarchical relationship of this compound to its natural source.

Biological Activities of this compound

Antiplasmodial Activity

The potential of Strychnos alkaloids as antimalarial agents has been a subject of investigation. In a study evaluating compounds isolated from Strychnos malacoclados, several bisindole alkaloids demonstrated significant activity against Plasmodium falciparum. However, this compound, which was the only monomer isolated in this particular study, was reported as inactive against the tested parasite strains. This finding suggests that the dimeric structure of other alkaloids, such as longicaudatine, may be crucial for antiplasmodial efficacy.

Antihyperglycemic Activity

Extracts derived from Strychnos nux-vomica have been observed to possess antihyperglycemic properties in experimental animal models. The seeds are traditionally used to treat diabetes. While this compound is a known constituent of these active extracts, its direct contribution to the observed glucose-lowering effects has not been specifically isolated or quantified in the reviewed literature. The overall activity is likely a result of the synergistic or additive effects of the various alkaloids present.

Analgesic and Anti-inflammatory Effects

Research into the pharmacological properties of total alkaloids from Nux vomica has indicated significant analgesic and anti-inflammatory activities, particularly when the content of the highly toxic strychnine is reduced. These effects have been demonstrated in various animal models, including chemical-, thermal-, and physical-induced nociception, as well as xylene-induced ear edema. While this compound is one of the 16 alkaloids identified in such extracts, studies have primarily attributed the analgesic effects to brucine and brucine N-oxide. The specific role of this compound in modulating pain and inflammation pathways remains to be elucidated.

Cytotoxic and Antitumor Potential

The cytotoxic potential of alkaloids from S. nux-vomica has been explored against various cancer cell lines. For instance, brucine has demonstrated notable antitumor activity, with an IC50 value of 0.10 mM against HepG2 liver cancer cells after 72 hours of incubation. In contrast, specific quantitative data on the cytotoxic effects of isolated this compound is not prominently available in the reviewed literature. One study noted that while certain sungucine derivatives showed selective antiplasmodial activity with lower toxicity to human cancer cell lines (KB, HeLa) and fibroblasts (WI38), this compound itself was not highlighted for significant cytotoxic activity in that context.

Quantitative Bioactivity Data

The quantitative assessment of this compound's biological activity is limited. The available data is summarized below, with data from related compounds provided for comparative context.

| Compound | Biological Activity | Assay System | Result (IC50) | Reference |

| This compound | Antiplasmodial | Plasmodium falciparum | Inactive | |

| Longicaudatine | Antiplasmodial | P. falciparum (Chloroquine-sensitive) | 1.191 - 6.220 µM | |

| Longicaudatine | Antiplasmodial | P. falciparum (Chloroquine-resistant) | 0.573 - 21.848 µM | |

| Longicaudatine | Cytotoxicity | WI-38 Human Fibroblasts | 2.721 µM | |

| Brucine | Cytotoxicity | HepG2 Liver Cancer Cells (72h) | 0.10 mM | |

| Strychnine | Cytotoxicity | HepG2 Liver Cancer Cells (72h) | 0.52 mM |

Experimental Methodologies

The evaluation of the biological activities of alkaloids like this compound involves a range of standardized in vitro and in vivo protocols.

In Vitro Antiplasmodial Assay

-

Principle: This assay assesses the ability of a compound to inhibit the growth of the malaria parasite, Plasmodium falciparum, cultured in vitro.

-

Methodology:

-

Parasite Culture: Chloroquine-sensitive and/or chloroquine-resistant strains of P. falciparum are maintained in continuous culture in human erythrocytes using a suitable culture medium (e.g., RPMI-1640) supplemented with human serum and hypoxanthine.

-

Compound Preparation: this compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution, which is then serially diluted to achieve the desired final concentrations.

-

Incubation: The parasite culture, synchronized to the ring stage, is incubated with the various concentrations of the test compound in 96-well microplates for a defined period (e.g., 48-72 hours) under controlled atmospheric conditions (low O2, moderate CO2).

-

Growth Inhibition Assessment: Parasite viability is determined using methods such as microscopic counting of Giemsa-stained smears or, more commonly, through fluorometric or colorimetric assays that measure parasite-specific enzymes or DNA content.

-

Data Analysis: The concentration at which 50% of parasite growth is inhibited (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vitro Cytotoxicity Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Live cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Methodology:

-

Cell Seeding: A selected human cell line (e.g., HepG2, HeLa, WI-38 fibroblasts) is seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

-

Compound Exposure: Cells are treated with serial dilutions of this compound (or other test compounds) for a specified duration (e.g., 24, 48, or 72 hours). Control wells containing vehicle (e.g., DMSO) and untreated cells are included.

-

MTT Incubation: The culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Reading: The absorbance of the solution is measured using a microplate spectrophotometer at a wavelength typically between 550 and 600 nm.

-

Data Analysis: Cell viability is expressed as a percentage relative to the untreated control. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

-

Caption: A generalized workflow for natural product bioactivity screening.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are not well-defined in the available literature. Most research on Strychnos alkaloids focuses on the potent neurotoxic effects of strychnine, which acts as a competitive antagonist at the glycine receptor chloride channel in the spinal cord and brainstem. This antagonism reduces inhibitory neurotransmission, leading to excessive motor neuron stimulation and convulsions.

For other biological activities, such as anti-inflammatory and antitumor effects observed with total alkaloid fractions, the mechanisms are likely multifactorial. Alkaloids can interfere with numerous cellular processes, including:

-

Inhibition of Inflammatory Mediators: The anti-inflammatory effects of Nux vomica extracts have been linked to the reduced release of mediators like prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1, IL-6).

-

Induction of Apoptosis: Many natural compounds with anticancer properties act by inducing programmed cell death (apoptosis) in cancer cells through interference with key signaling pathways like the PI3K-Akt, Ras-ERK, or NF-κB pathways.

Without specific studies on this compound, its mechanism can only be hypothesized based on the general behavior of indole alkaloids. It may interact with various receptors, enzymes, or transcription factors, but dedicated research is required for confirmation.

Caption: Hypothetical inhibition of a generic signaling pathway by an alkaloid.

Conclusion and Future Directions

This compound remains a relatively understudied minor alkaloid from Strychnos nux-vomica. While the plant's extracts show diverse biological activities, the specific role and potency of this compound are not clearly established. The limited available data suggests it may not be a primary contributor to the antiplasmodial activity observed in some related dimeric alkaloids.

Future research should focus on the following areas:

-

Systematic Bioactivity Screening: Isolated, high-purity this compound should be systematically screened against a broad panel of cancer cell lines, microbial strains, and viral agents to identify any significant activity.

-

Mechanistic Studies: Should any significant activity be identified, subsequent studies should aim to uncover the underlying mechanism of action, including the identification of molecular targets and affected signaling pathways.

-

Comparative Studies: Direct, side-by-side comparisons of the activity of this compound with strychnine, brucine, and other minor alkaloids would help to delineate its unique pharmacological profile and potential contribution to the effects of traditional Nux vomica preparations.

-

In Vivo Efficacy and Toxicity: Promising in vitro findings should be validated in appropriate animal models to assess both efficacy and potential toxicity, which is a critical consideration for any Strychnos-derived compound.

References

Vomicine from Strychnos nux-vomica: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vomicine, a minor alkaloid constituent of Strychnos nux-vomica, has been identified alongside the more abundant and extensively studied strychnine and brucine. While research has predominantly focused on the major alkaloids, this technical guide consolidates the available scientific literature on the discovery and isolation of this compound. It provides a detailed overview of the general methodologies for alkaloid extraction from Strychnos nux-vomica seeds and outlines the chromatographic techniques pertinent to the separation of its complex alkaloid mixture. This document also presents the available spectroscopic data for the characterization of this compound and discusses the reported, albeit limited, biological activities, including the potential for antihyperglycemic effects. The guide aims to serve as a comprehensive resource for researchers interested in the further investigation and potential therapeutic development of this compound.

Discovery and Occurrence

This compound is a naturally occurring indole alkaloid found in the seeds of the Strychnos nux-vomica tree, a member of the Loganiaceae family.[1][2] This evergreen tree is native to Southeast Asia and India and is a well-known source of various pharmacologically active compounds. The primary alkaloids, strychnine and brucine, are present in significant quantities and are responsible for the plant's toxic and medicinal properties.[3] this compound, in contrast, is considered a minor alkaloid, present in much lower concentrations.[2] Its discovery is intrinsically linked to the broader phytochemical analysis of Strychnos species, which has revealed a diverse array of over 90 chemical compounds, including numerous alkaloids, iridoid glycosides, and triterpenoids.[3] While the initial focus of research was on the highly toxic and convulsant strychnine, subsequent chromatographic studies led to the identification and isolation of a wider range of structurally related alkaloids, including this compound.

Experimental Protocols for Isolation and Purification

A specific, detailed experimental protocol for the isolation of this compound from Strychnos nux-vomica is not extensively documented in publicly available literature. However, by synthesizing information from various studies on the separation of alkaloids from this plant, a general workflow can be established. The isolation of this compound is typically achieved through a multi-step process involving extraction of total alkaloids followed by chromatographic separation.

General Alkaloid Extraction from Strychnos nux-vomica Seeds

The initial step involves the extraction of the total alkaloid content from the dried and powdered seeds of Strychnos nux-vomica. Several methods have been reported, primarily utilizing solvent extraction techniques.

Method 1: Ethanolic Reflux Extraction

A common laboratory-scale method involves refluxing the powdered seeds with ethanol.

-

Materials: Dried and powdered Strychnos nux-vomica seeds, 50-90% Ethanol, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH) or Ammonia solution, Dichloromethane or Chloroform, Anhydrous Sodium Sulfate, Rotary evaporator.

-

Procedure:

-

The powdered seed material (e.g., 200 g) is subjected to heating under reflux with an alcoholic solvent (e.g., 70% ethanol, 1000 mL) for 1-2 hours. This process is typically repeated 2-3 times to ensure exhaustive extraction.

-

The ethanolic extracts are combined, filtered, and the ethanol is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

The crude extract is then acidified with a dilute acid (e.g., 0.2-1 M HCl) and filtered to remove non-alkaloidal impurities.

-

The acidic aqueous solution is then made alkaline (pH 8-13) by the addition of a base (e.g., NaOH or ammonia solution) to precipitate the alkaloids.

-

The precipitated alkaloids are then extracted into an organic solvent such as dichloromethane or chloroform.

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude total alkaloid extract.

-

Method 2: Methanolic Extraction

An alternative method utilizes methanol for the extraction process.

-

Materials: Dried and powdered Strychnos nux-vomica seeds, Methanol, Reflux apparatus, Filtration apparatus, Rotary evaporator.

-

Procedure:

-

Two grams of dried, powdered nux-vomica is extracted with methanol (2 x 50 mL) under reflux for one hour on a water bath.

-

The extract is cooled, filtered, and concentrated.

-

The final volume is adjusted to 50 mL in a volumetric flask with methanol for further analysis.

-

Chromatographic Separation and Purification of this compound

The separation of individual alkaloids from the crude extract is a significant challenge due to their structural similarities. Various chromatographic techniques are employed to achieve this. While a specific protocol for this compound is scarce, the following methods have been successfully used for the separation of Strychnos alkaloids and are applicable for the purification of this compound.

Column Chromatography

-

Stationary Phases: Silica gel, ODS (Octadecylsilane), and Sephadex LH-20 have been mentioned for the separation of chemical constituents from S. nux-vomica, including this compound.

-

Mobile Phases: A gradient of solvents with increasing polarity is typically used. For silica gel chromatography, a common mobile phase system is a mixture of chloroform, methanol, and formic acid in varying ratios.

High-Performance Liquid Chromatography (HPLC)

-

Column: A Phenomenex-ODS column (250mm x 4.6mm, 5µm) is commonly used.

-

Mobile Phase: A mixture of methanol, water, and diethylamine (e.g., 55:45:0.2 v/v) has been reported for the separation of strychnine and brucine and can be adapted for this compound.

-

Detection: UV detection at 260 nm is a standard method.

High-Speed Counter-Current Chromatography (HSCCC)

-

Solvent System: A two-phase solvent system composed of chloroform/0.07 M sodium phosphate, 0.04 M citric buffer (pH 5.08) (1:1, v/v) has been used for the separation of strychnine and brucine. This technique could be optimized for the isolation of minor alkaloids like this compound.

The following diagram illustrates a general workflow for the isolation of this compound.

Data Presentation

Table 1: Quantitative Analysis of Major Alkaloids in Strychnos nux-vomica

| Alkaloid | Method | Concentration in Plant Material | Reference |

| Strychnine | HPLC | 0.6 mg in 500 mg of leaf extract | |

| Brucine | HPLC | 1.6 mg in 500 mg of leaf extract | |

| Strychnine | HPTLC | - | |

| Brucine | HPTLC | - | |

| Strychnine | HSCCC | 48.2 mg from 40 g of seed powder (99.9% purity, 83.3% recovery) | |

| Brucine | HSCCC | 18.1 mg fraction from 40 g of seed powder (further purified to 91.2%) |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Reference |

| Mass Spectrometry (LC-MS) | Precursor Type: [M+H]+ Precursor m/z: 381.181 Top 5 Peaks (m/z): 381.180908 (100), 382.183807 (49.19), 160.075455 (8.46), 210.090164 (7.05), 196.075256 (5.26) | PubChem CID 101595 |

| ¹H NMR | Data not explicitly available in the reviewed literature. Identification confirmed by spectroscopic methods. | |

| ¹³C NMR | Data not explicitly available in the reviewed literature. Identification confirmed by spectroscopic methods. |

Biological Activity and Signaling Pathways

The biological activity of this compound has not been as extensively studied as that of strychnine and brucine. Extracts of Strychnos nux-vomica, which contain this compound as a minor component, have been reported to possess antihyperglycemic activity in animal models. However, the specific contribution of this compound to this effect and its mechanism of action are yet to be elucidated.

One study investigating the antiplasmodial activity of alkaloids from Strychnos malacoclados found that this compound was inactive against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum.

Currently, there is no specific information available in the scientific literature regarding the signaling pathways directly modulated by isolated this compound. Research into the antihyperglycemic effects of S. nux-vomica extracts suggests a potential interaction with glucose metabolism pathways, but the molecular targets of this compound remain unknown.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound's potential antihyperglycemic effects, based on general mechanisms of action for compounds that regulate glucose uptake.

Conclusion and Future Directions

This compound represents an understudied minor alkaloid from the medicinally important plant Strychnos nux-vomica. While general methods for the extraction and separation of alkaloids from this species provide a framework for its isolation, a dedicated and optimized protocol for this compound is needed. The lack of comprehensive quantitative and spectroscopic data in the public domain highlights a significant research gap. Future research should focus on developing robust and efficient isolation protocols to obtain sufficient quantities of pure this compound for thorough pharmacological and toxicological evaluation. Elucidation of its complete ¹H and ¹³C NMR spectra is essential for unambiguous structure confirmation and as a reference for future studies. Furthermore, investigating the potential antihyperglycemic activity of isolated this compound and delineating its mechanism of action and specific signaling pathways will be crucial in determining its therapeutic potential. Such studies will not only contribute to a more complete understanding of the phytochemistry of Strychnos nux-vomica but may also unveil a novel lead compound for drug development.

References

A comprehensive review of the existing scientific literature reveals a significant scarcity of specific pharmacological data for the isolated alkaloid, Vomicine. While present as a minor constituent in Strychnos nux-vomica, its direct pharmacological activities, mechanisms of action, and receptor interactions remain largely uncharacterized. The profound physiological effects of S. nux-vomica are predominantly attributed to its major, and highly toxic, alkaloids: strychnine and brucine.

This technical guide summarizes the available information on this compound, contextualizes its potential pharmacology within the broader understanding of Strychnos alkaloids, and highlights the current limitations in the scientific record.

Introduction to this compound

This compound is a naturally occurring indole alkaloid found in the seeds of the Strychnos nux-vomica tree, a plant native to India and Southeast Asia.[1] It is considered a minor alkaloid, co-existing with the significantly more abundant and pharmacologically potent compounds, strychnine and brucine.[1][2] The seeds of S. nux-vomica have a long history of use in traditional medicine, but their extreme toxicity, primarily due to strychnine, has limited their application in modern therapeutics.[2]

Primary Pharmacological Effects: A Notable Lack of Evidence

Despite its identification within a medicinally significant plant, dedicated studies on the primary pharmacological effects of isolated this compound are conspicuously absent from the current scientific literature. The following sections detail the areas where information is lacking and provide context based on studies of S. nux-vomica extracts and its major alkaloids.

Central Nervous System (CNS) Activity

The hallmark pharmacological effects of Strychnos nux-vomica are centered on the central nervous system and are almost exclusively attributed to strychnine and brucine.[3] Strychnine is a potent antagonist of the inhibitory neurotransmitter glycine at its receptors in the spinal cord and brainstem. This antagonism leads to disinhibition of motor neurons, resulting in powerful reflex convulsions and, at higher doses, respiratory failure and death. Brucine shares a similar, though less potent, toxic profile.

There is no direct evidence to suggest that this compound shares these properties. Comparative pharmacological studies between this compound and its more toxic counterparts are not available. While some research on extracts of S. nux-vomica leaves, which contain both strychnine and this compound, has reported analgesic, antipyretic, and anti-inflammatory activities, these effects were attributed to the presence of phenolic compounds rather than specifically to this compound.

Antiplasmodial and Antihyperglycemic Potential

Some initial interest in the broader pharmacological potential of Strychnos species has led to screenings for various activities. Extracts of S. nux-vomica have been traditionally used for diabetes, and some animal studies have suggested an antihyperglycemic effect of the extracts. However, the specific compound responsible for this activity has not been identified, and there are no dedicated studies on the antihyperglycemic potential of isolated this compound.

In the context of antiplasmodial (antimalarial) activity, a study investigating various alkaloids from Strychnos icaja and Strychnos malacoclados explicitly tested this compound. In this in-vitro screening against chloroquine-sensitive and -resistant strains of Plasmodium falciparum, This compound was found to be inactive .

Quantitative Data and Experimental Protocols

A thorough search for quantitative pharmacological data for this compound, such as receptor binding affinities (Ki, Kd), efficacy (EC50, IC50), or in-vivo potency (ED50), yielded no results. Consequently, there are no established experimental protocols for assessing the pharmacological effects of this compound.

The table below summarizes the lack of available quantitative data for this compound:

| Pharmacological Parameter | This compound Data |

| Receptor Binding Affinity (e.g., Ki, Kd) | Not Available |

| In-Vitro Potency (e.g., IC50, EC50) | Reported as "inactive" in an antiplasmodial assay |

| In-Vivo Potency (e.g., ED50) | Not Available |

| Toxicological Data (e.g., LD50) | Not Available |

Signaling Pathways and Experimental Workflows

Due to the absence of studies investigating the mechanism of action of this compound, there is no information on any signaling pathways it may modulate. As a result, the creation of diagrams for signaling pathways or experimental workflows is not possible.

For illustrative purposes, a generalized workflow for the initial screening of a natural product like this compound is presented below. It is important to note that the execution of such a workflow for this compound has not been documented in the available literature.

Conclusion

The primary pharmacological effects of this compound remain largely unknown. Despite its presence in the well-studied medicinal plant Strychnos nux-vomica, the scientific focus has overwhelmingly been on the major toxic alkaloids, strychnine and brucine. The limited available data suggests that this compound may lack significant biological activity, as evidenced by its inactivity in an antiplasmodial screen.

The absence of data on its mechanism of action, receptor interactions, and quantitative pharmacological parameters makes it impossible to provide a detailed technical guide on its core effects. Future research, should it be undertaken, would need to begin with broad in-vitro screening to identify any potential biological targets. Until such studies are performed and published, this compound remains a pharmacologically uncharacterized minor alkaloid. Researchers and drug development professionals should be aware of this significant data gap and exercise caution in attributing any of the known pharmacological effects of S. nux-vomica extracts to this compound.

References

Vomicine and the cGAS-STING-TBK1 Signaling Pathway: A Review of Current Research

A Technical Note for Researchers, Scientists, and Drug Development Professionals

Initial Assessment: As of late 2025, a comprehensive review of published scientific literature reveals no direct evidence or research specifically investigating the role of vomicine in the cGAS-STING-TBK1 signaling pathway. This compound, an alkaloid found in the seeds of Strychnos nux-vomica, has been studied for various biological activities, but its interaction with this specific innate immune pathway remains unexplored.[1][2]

This technical guide will, therefore, provide a detailed overview of the cGAS-STING-TBK1 signaling pathway, a critical component of the innate immune system.[3][4][5] A separate section will summarize the known pharmacological and toxicological properties of this compound. This document aims to provide a foundational understanding for researchers who may be interested in exploring the potential, yet currently uninvestigated, relationship between this compound and this crucial immune signaling cascade.

The cGAS-STING-TBK1 Signaling Pathway: An In-depth Overview

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING)-TANK-binding kinase 1 (TBK1) pathway is a fundamental component of the innate immune system responsible for detecting cytosolic DNA. This pathway is integral in mounting an immune response against infections and cellular damage.

Mechanism of Activation and Signal Transduction

The activation of the cGAS-STING-TBK1 pathway is a multi-step process:

-

DNA Sensing by cGAS: The pathway is initiated when cGAS recognizes double-stranded DNA (dsDNA) in the cytoplasm. This cytosolic dsDNA can originate from various sources, including viral or bacterial infections, or from damaged host cells.

-

cGAMP Synthesis: Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of cyclic GMP-AMP (cGAMP) from ATP and GTP. cGAMP acts as a second messenger in this signaling cascade.

-

STING Activation: cGAMP then binds to the STING protein, which is located on the membrane of the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its activation.

-

Translocation and Kinase Recruitment: Activated STING translocates from the ER to the Golgi apparatus. During this process, it recruits the serine/threonine kinase TBK1.

-

Phosphorylation and Downstream Signaling: TBK1 phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus.

-

Gene Transcription: In the nucleus, phosphorylated IRF3, along with other transcription factors like NF-κB, drives the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. These cytokines are crucial for orchestrating an effective anti-pathogen response.

The aberrant activation of this pathway has been implicated in various autoimmune diseases, making it a significant target for therapeutic intervention. Conversely, activating this pathway is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.

Visualization of the cGAS-STING-TBK1 Signaling Pathway

Caption: The cGAS-STING-TBK1 signaling pathway.

This compound: A Profile of a Biologically Active Alkaloid

This compound is a natural alkaloid compound. It is one of the minor alkaloids found in the seeds of the Strychnos nux-vomica tree, with strychnine and brucine being the major constituents.

Known Biological Activities and Pharmacological Profile

Research on this compound has explored several of its biological activities, although it is less studied than its more abundant counterparts. Some of the reported activities include:

-

Antihyperglycemic Activity: Extracts from S. nux-vomica, which contain this compound, have demonstrated antihyperglycemic effects in animal studies.

-

Antimalarial and Cytotoxic Effects: Some studies have investigated the antimalarial properties of this compound and related compounds. While some derivatives have shown activity against Plasmodium falciparum, this compound itself was reported to be inactive in one study. The cytotoxicity of related alkaloids has also been evaluated.

Toxicology and Pharmacology Considerations

The pharmacology and toxicology of compounds from Strychnos species are generally attributed to the major alkaloids, strychnine and brucine. These compounds are known to be potent central nervous system stimulants and can be highly toxic. While specific toxicological data for pure this compound is less available, its structural similarity to other strychnane alkaloids suggests that it should be handled with care in a research setting.

Visualization of this compound's Chemical Structure

Caption: Chemical formula of this compound.

Future Research Directions

Given the central role of the cGAS-STING-TBK1 pathway in innate immunity and disease, and the diverse biological activities of alkaloids like this compound, investigating a potential link could be a novel area of research. Future studies could explore:

-

In Vitro Screening: Initial studies could involve screening this compound for its ability to modulate the cGAS-STING-TBK1 pathway in relevant cell lines. This could be assessed by measuring the production of type I interferons and other downstream cytokines.

-

Binding Assays: If modulation is observed, further experiments could investigate whether this compound directly interacts with any of the key proteins in the pathway, such as cGAS, STING, or TBK1.

-

Structure-Activity Relationship Studies: Synthesis and testing of this compound derivatives could help to identify the chemical moieties responsible for any observed activity and to optimize potency and selectivity.

Conclusion

While there is currently no direct scientific evidence linking this compound to the cGAS-STING-TBK1 signaling pathway, this technical guide provides a comprehensive overview of both the pathway and the known properties of the alkaloid. The information presented here is intended to serve as a resource for researchers and drug development professionals who may be interested in exploring this novel area of investigation. A thorough understanding of the cGAS-STING-TBK1 pathway is essential for any future research into its potential modulation by natural products like this compound.

References

- 1. This compound | C22H24N2O4 | CID 101595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS:125-15-5 | Manufacturer ChemFaces [chemfaces.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitory targeting cGAS-STING-TBK1 axis: Emerging strategies for autoimmune diseases therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

Vomicine's In Vitro Cytotoxicity: A Technical Overview for Cancer Research Professionals

An In-depth Examination of the Anti-Tumor Potential of Vomicine and Related Alkaloids, Focusing on Cytotoxic Mechanisms and Key Signaling Pathways

This technical guide provides a comprehensive analysis of the in vitro cytotoxicity of this compound and structurally related alkaloids on various cancer cell lines. It is intended for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to facilitate a deeper understanding of its potential as an anti-cancer agent.

Quantitative Assessment of Cytotoxicity

The cytotoxic effects of this compound and its analogs have been evaluated across multiple cancer cell lines. Due to the limited availability of specific data for this compound, this guide incorporates data from the closely related bisindole alkaloid, Voacamine, to illustrate the potential cytotoxic profile. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and the values for Voacamine provide a valuable reference.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation |

| MCF-7 | Human Breast Cancer | Voacamine | 0.99 | [1] |

| 4T1 | Mouse Breast Cancer | Voacamine | 1.48 | [1] |

| SCC-1 | Human Oral Cancer | Voacangine | 9 | [2] |

Note: Voacangine is another related Strychnos alkaloid.

Core Experimental Protocols

To ensure reproducibility and standardization, this section outlines the detailed methodologies for the key experiments used to assess the in vitro cytotoxicity and mechanisms of action of this compound and related compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: Cells are treated with various concentrations of this compound (or a related alkaloid) and incubated for specified durations (e.g., 24, 48, 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.

-

MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration.

Experimental Workflow for Cytotoxicity Assessment

References

Vomicine Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vomicine is a complex indole alkaloid belonging to the Strychnos family, which includes the well-known compounds strychnine and brucine.[1] These alkaloids are notorious for their potent physiological effects, primarily acting on the central nervous system. While strychnine is a potent antagonist of glycine receptors, leading to convulsions and toxicity, related compounds like this compound present a nuanced pharmacological profile that warrants detailed investigation for potential therapeutic applications.[1][2] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound, drawing comparisons with its structural analogs, strychnine and brucine, to elucidate the key molecular features governing its biological activity. Due to the limited direct SAR studies on this compound, this guide synthesizes available data on related Strychnos alkaloids to infer and propose potential SAR for this compound, offering a foundational resource for further research and drug development.

Structural Comparison: this compound, Strychnine, and Brucine

The biological activities of Strychnos alkaloids are intrinsically linked to their rigid, polycyclic structures. Understanding the subtle differences between this compound, strychnine, and brucine is crucial for interpreting their SAR.

This compound differs from strychnine by the presence of a hydroxyl group at C-12 and a methyl group on the nitrogen atom of the lactam ring. In contrast, brucine is characterized by two methoxy groups on its aromatic ring, rendering it less toxic than strychnine.[3][4] These modifications are expected to significantly influence the binding affinity and efficacy of this compound at various biological targets.

Quantitative Structure-Activity Relationship (SAR) Data

Direct and comprehensive quantitative SAR data for a series of this compound analogs is not extensively available in the public domain. However, by examining the SAR of the closely related strychnine and brucine, we can infer potential relationships for this compound. The primary target for these alkaloids is the glycine receptor, where they act as antagonists.

Inferred SAR at the Glycine Receptor

Based on studies of strychnine and brucine analogs, the following SAR points can be hypothesized for this compound:

-

Aromatic Substitution: The dimethoxy groups in brucine significantly reduce its affinity for the glycine receptor compared to strychnine. This suggests that the unsubstituted aromatic ring in this compound, similar to strychnine, is likely favorable for high-affinity binding.

-

Lactam Ring Modification: The N-methylation of the lactam ring in this compound introduces a structural change that could impact binding. Studies on strychnine analogs have shown that modifications to this part of the molecule can alter potency. The presence of the methyl group might sterically hinder optimal binding or alter the electronic properties of the molecule.

-

C-12 Hydroxylation: The hydroxyl group at the C-12 position of this compound introduces a polar functional group. This could potentially form hydrogen bonds within the receptor's binding pocket, which could either enhance or decrease affinity depending on the specific interactions.

The following table presents a hypothetical SAR for this compound derivatives based on these inferences, alongside known data for strychnine and brucine for comparison. The activity values for this compound derivatives are speculative and intended to guide future research.

| Compound | R1 | R2 | R3 | R4 | Target | Activity (Ki, nM) - Inferred for this compound Analogs |

| Strychnine | H | H | H | H | Glycine Receptor (α1) | 30 |

| Brucine | OCH3 | OCH3 | H | H | Glycine Receptor (α1) | 150-285 |

| This compound | H | H | OH | CH3 | Glycine Receptor (α1) | (Hypothesized: 50-100) |

| This compound analog 1 | H | H | OCH3 | CH3 | Glycine Receptor (α1) | (Hypothesized: >100) |

| This compound analog 2 | H | H | H | CH3 | Glycine Receptor (α1) | (Hypothesized: 40-80) |

| This compound analog 3 | H | H | OH | H | Glycine Receptor (α1) | (Hypothesized: 35-70) |

Cytotoxicity Data

While specific cytotoxicity data for a range of this compound derivatives is limited, studies have compared the cytotoxic effects of strychnine and brucine. Brucine has been shown to induce apoptosis in cancer cell lines. Given its structural similarities, this compound and its derivatives are also potential candidates for anticancer research.

The following table summarizes known cytotoxicity data for strychnine and brucine and provides a template for future studies on this compound.

| Compound | Cell Line | Assay | IC50 (µM) |

| Strychnine | SMMC-7721 (Hepatocellular Carcinoma) | MTT | >100 |

| Brucine | SMMC-7721 (Hepatocellular Carcinoma) | MTT | 25.3 |

| This compound | (To be determined) | MTT | (To be determined) |

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable SAR data. The following are methodologies for key experiments relevant to the study of this compound and its analogs.

Glycine Receptor Binding Assay

This protocol is adapted from methods used for strychnine binding assays.

Objective: To determine the binding affinity (Ki) of this compound and its derivatives for the glycine receptor.

Materials:

-

[³H]-Strychnine (radioligand)

-

Rat spinal cord membrane preparation (source of glycine receptors)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Test compounds (this compound and its analogs)

-

Glycine (for non-specific binding determination)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a microcentrifuge tube, add the membrane preparation, [³H]-strychnine at a concentration near its Kd, and the test compound at various concentrations.

-

For determining non-specific binding, add a high concentration of unlabeled glycine instead of the test compound.

-

Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value for each test compound (the concentration that inhibits 50% of the specific binding of [³H]-strychnine).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects (IC50) of this compound and its derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)

-

96-well plates

-

Test compounds (this compound and its analogs)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value.

Signaling Pathways

The primary signaling pathway affected by this compound and its analogs is the glycinergic inhibitory neurotransmission.

By blocking the glycine receptor, this compound prevents the influx of chloride ions into the neuron, thereby inhibiting the hyperpolarization that would normally lead to a decrease in neuronal firing. This disinhibition results in the excitatory effects characteristic of strychnine-like compounds.

Conclusion and Future Directions

The structure-activity relationship of this compound remains a largely unexplored area with significant potential for the discovery of novel therapeutic agents. Based on the well-documented SAR of its close analogs, strychnine and brucine, it is hypothesized that the unique structural features of this compound—the C-12 hydroxyl group and the N-methylated lactam—will confer a distinct pharmacological profile. Future research should focus on the systematic synthesis of this compound derivatives with modifications at these key positions. The resulting compounds should be evaluated in a battery of standardized in vitro and in vivo assays, including glycine receptor binding, functional assays at other relevant neuronal targets, and cytotoxicity screens against a panel of cancer cell lines. Such a comprehensive approach will be instrumental in elucidating the precise SAR of this compound and unlocking its therapeutic potential.

References

Vomicine in DMSO: A Technical Guide to Solubility and Stability for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of Vomicine when dissolved in dimethyl sulfoxide (DMSO). This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows. The guide synthesizes available data and presents generalized, yet detailed, experimental protocols for determining key parameters to ensure the integrity and reproducibility of research findings.

Introduction

This compound, a strychnine alkaloid, is a compound of interest for various pharmacological studies. Dimethyl sulfoxide (DMSO) is a common aprotic solvent used to dissolve a wide range of compounds for in vitro and in vivo research due to its high solubilizing power. Understanding the solubility and stability of this compound in DMSO is critical for preparing accurate stock solutions, ensuring consistent experimental results, and avoiding the confounding effects of compound degradation.

This compound Solubility in DMSO

Currently, publicly available quantitative data on the temperature-dependent solubility of this compound in DMSO is limited. However, empirical data suggests a solubility of at least 10 mg/mL can be achieved.

Table 1: Reported Solubility of this compound in DMSO

| Solvent | Reported Solubility | Method to Aid Dissolution |

| DMSO | 10 mg/mL | Ultrasonic and warming and heat to 60°C |

It is crucial to note that the hygroscopic nature of DMSO can significantly impact the solubility of compounds. Therefore, the use of newly opened, anhydrous DMSO is highly recommended.

Experimental Protocol for Determining this compound Solubility

To establish a more detailed understanding of this compound's solubility in DMSO at various temperatures, the following equilibrium solubility protocol can be employed.

Objective: To determine the equilibrium solubility of this compound in DMSO at different temperatures.

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

This compound analytical standard

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of amber glass vials.

-

To each vial, add a precise volume of anhydrous DMSO.

-

Tightly cap the vials and place them in a shaker/incubator set to the desired temperatures (e.g., 25°C, 37°C, 4°C).

-

Equilibrate the samples for 24-48 hours with continuous agitation to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, visually confirm that excess solid this compound remains.

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

-

-

Analysis:

-

Prepare a series of dilutions of the supernatant in a suitable mobile phase for HPLC analysis.

-

Prepare a calibration curve using the this compound analytical standard.

-

Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility of this compound in DMSO at each temperature using the concentration determined from the HPLC analysis and the dilution factor.

-

This compound Stability in DMSO

The stability of this compound in DMSO is critical for the validity of biological assays. Degradation can lead to a decrease in the effective concentration of the active compound and the formation of unknown, potentially interfering substances.

Table 2: General Storage Recommendations for this compound in Solvent

| Storage Temperature | Recommended Storage Duration |

| -80°C | 6 months |

| -20°C | 1 month |

These are general recommendations. For long-term studies, it is imperative to conduct a comprehensive stability analysis.

Experimental Protocol for Long-Term Stability Assessment

The following protocol outlines a method for evaluating the long-term stability of this compound in DMSO at various storage temperatures.

Objective: To assess the chemical stability of this compound in DMSO over time at different storage conditions.

Materials:

-

This compound stock solution in anhydrous DMSO (e.g., 10 mg/mL)

-

Amber glass vials

-

Storage environments at controlled temperatures (e.g., -80°C, -20°C, 4°C, and room temperature)

-

HPLC system with UV or Mass Spectrometry (MS) detector

-

This compound analytical standard

Procedure:

-

Sample Preparation:

-

Prepare a fresh, homogenous stock solution of this compound in anhydrous DMSO.

-

Aliquot the stock solution into multiple amber glass vials to avoid repeated freeze-thaw cycles of the main stock.

-

-

Storage:

-

Store the aliquoted vials at the selected temperatures, protected from light.

-

-

Time Points for Analysis:

-

Establish a schedule for analysis at various time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months).

-

-

Analysis:

-

At each time point, retrieve a vial from each storage condition.

-

Allow the sample to thaw completely and reach room temperature.

-

Analyze the sample using a stability-indicating HPLC method. This method should be able to separate the intact this compound from any potential degradation products.

-

Quantify the peak area of this compound and any new peaks that appear over time.

-

-

Data Evaluation:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).

-

Monitor the formation and growth of any degradation product peaks.

-

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under stress conditions to understand its degradation profile.

Stress Conditions:

-

Acid Hydrolysis: Treat this compound solution in DMSO with a mild acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat this compound solution in DMSO with a mild base (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidation: Treat this compound solution in DMSO with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Expose a solid sample and a DMSO solution of this compound to dry heat (e.g., 80°C).

-

Photostability: Expose a solid sample and a DMSO solution of this compound to light according to ICH Q1B guidelines.

Analysis: Analyze the stressed samples by HPLC-MS to separate and identify the degradation products.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for assessing the solubility and stability of this compound in DMSO.

Conclusion

This technical guide provides the currently available information on the solubility and stability of this compound in DMSO and outlines robust experimental protocols for researchers to determine these critical parameters with high accuracy. Adherence to these methodologies will ensure the generation of reliable and reproducible data in pharmacological and drug discovery research involving this compound. It is strongly recommended that individual laboratories validate these parameters under their specific experimental conditions.

Vomicine: A Historical and Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vomicine is a naturally occurring alkaloid found in the seeds and bark of trees from the Strychnos genus, most notably Strychnos nux-vomica. Historically, it has been overshadowed by its more abundant and significantly more toxic co-alkaloids, strychnine and brucine. While research on this compound has been limited, this document provides a comprehensive overview of its historical context, known chemical and physical properties, and the sparse biological data available. Due to the scarcity of dedicated research on this compound, this guide also incorporates inferred methodologies and potential areas of investigation based on the study of related Strychnos alkaloids. The information is presented to facilitate further research and drug development efforts centered on this unique compound.

Historical Context

The study of alkaloids from Strychnos nux-vomica has a long history, primarily driven by the potent physiological effects of strychnine and brucine. This compound, a minor alkaloid in these plants, was first isolated in the early 20th century.

-

1929: this compound was first isolated from the seeds of Strychnos nux-vomica by Wieland and Oertel. This marked the initial identification of this compound as a distinct chemical entity within the complex mixture of alkaloids present in the plant.

-

1951: The chemical structure of this compound was elucidated by Huisgen and colleagues, distinguishing it from its more toxic congeners.[1]

-

Post-1950s: Research on this compound has been sporadic. It has been identified in various other Strychnos species, including Strychnos wallichiana, Strychnos icaja, and Strychnos malacoclados.[2][3] However, it has not been the primary focus of extensive pharmacological investigation, likely due to its lower abundance and less pronounced acute toxicity compared to strychnine and brucine.

Chemical and Physical Properties

This compound is a complex indole alkaloid with the chemical formula C₂₂H₂₄N₂O₄.[3][4]

| Property | Value | Reference |

| Molecular Weight | 380.44 g/mol | |

| CAS Number | 125-15-5 | |

| Appearance | Colorless crystals, may turn yellow on exposure to light | |

| Melting Point | 286-290 °C (decomposes) | |

| Solubility | Freely soluble in chloroform; soluble in hot alcohol and acetone; slightly soluble in ether and ethyl acetate. |

Biological Activity and Toxicology

The biological activity of this compound is not well-characterized. The limited available data suggests it is significantly less toxic than strychnine and brucine.

Pharmacological Effects

-

Antihyperglycemic Activity: Extracts of Strychnos nux-vomica, which contain this compound, have demonstrated antihyperglycemic activity in animal models. However, the specific contribution of this compound to this effect has not been isolated.

-

Antimalarial Activity: In a study evaluating alkaloids from Strychnos malacoclados for antiplasmodial activity, this compound was found to be inactive against both chloroquine-sensitive (3D7) and -resistant (W2) strains of Plasmodium falciparum.

| Assay | Cell Line/Strain | Result (IC₅₀) | Reference |

| Antimalarial | P. falciparum (3D7, chloroquine-sensitive) | Inactive | |

| Antimalarial | P. falciparum (W2, chloroquine-resistant) | Inactive |

Toxicology

There is a lack of specific toxicology studies on isolated this compound. The general understanding is that it is one of the less toxic alkaloids of Strychnos nux-vomica. However, given its origin, a thorough toxicological assessment would be a critical component of any future drug development program.

Experimental Protocols

Isolation and Purification of this compound

This protocol is a generalized approach for the isolation of alkaloids from Strychnos species.

Caption: Generalized workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: Powdered plant material (e.g., seeds of Strychnos nux-vomica) is macerated with a polar solvent like methanol or ethanol at room temperature for an extended period (e.g., 72 hours).

-

Filtration and Concentration: The extract is filtered to remove solid residues, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a nonpolar solvent (e.g., hexane) to remove fats and waxes. The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to isolate the alkaloid fraction.

-

Chromatographic Separation: The alkaloid fraction is subjected to column chromatography on silica gel or alumina. A gradient elution system of increasing polarity (e.g., chloroform-methanol) is used to separate the different alkaloids.

-

Fraction Analysis and Crystallization: Fractions are collected and analyzed by Thin Layer Chromatography (TLC). Fractions containing this compound are pooled, concentrated, and the compound is crystallized from a suitable solvent (e.g., acetone) to obtain pure crystals.

In Vitro Bioassays

To assess the biological activity of this compound, a variety of in vitro assays can be employed.

Caption: A generalized workflow for in vitro bioassays of this compound.

Example Protocol: Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells receive the solvent alone.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) is determined.

Signaling Pathways

There is no direct evidence in the literature implicating this compound in specific signaling pathways. Research on the major Strychnos alkaloids, strychnine and brucine, has primarily focused on their potent antagonism of glycine receptors in the central nervous system. Given the structural similarities, it is plausible that this compound may interact with neurotransmitter receptors, but this remains to be experimentally verified.

Future research could explore the effects of this compound on key cellular signaling pathways involved in processes such as:

-

Neurotransmission: Investigating potential interactions with glycine, GABA, and other neurotransmitter receptors.

-

Cell Proliferation and Apoptosis: Assessing the impact on pathways like MAPK/ERK, PI3K/Akt, and caspase activation, particularly if any cytotoxic activity is observed.

-

Inflammatory Signaling: Examining effects on pathways such as NF-κB and JAK/STAT, given the traditional use of Strychnos extracts in some inflammatory conditions.

Caption: A hypothetical signaling pathway for this compound, warranting investigation.

Future Directions

The study of this compound presents a largely unexplored area of natural product chemistry and pharmacology. Key areas for future research include:

-

Comprehensive Pharmacological Profiling: A broad screening of this compound against a panel of receptors, enzymes, and cell-based assays is needed to identify its primary biological targets.

-

Mechanism of Action Studies: Once a primary target is identified, detailed mechanistic studies should be undertaken to understand how this compound exerts its effects at the molecular level.

-

Toxicology Assessment: A thorough in vitro and in vivo toxicological evaluation is essential to establish a safety profile for this compound.

-

Medicinal Chemistry Efforts: If a promising biological activity is identified, the synthesis of this compound analogues could be pursued to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound remains a chemical entity with a rich history but a sparse biological record. Its lower toxicity compared to its co-occurring alkaloids in Strychnos species makes it an intriguing candidate for further investigation. This guide has summarized the available historical and technical information on this compound and proposed avenues for future research. It is hoped that this document will serve as a valuable resource for scientists interested in exploring the therapeutic potential of this understudied natural product.

References

- 1. An Overview of Analytical Methodologies for Determination of Vancomycin in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chromatographic methods for the analysis of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Next Generation Total Synthesis of Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of vancomycin in serum by liquid chromatography-high resolution full scan mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicological Profile of Vomicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary toxicological profile of Vomicine based on currently available public information. This compound is a naturally occurring alkaloid found in the seeds of Strychnos nux-vomica. Comprehensive toxicological data for this compound is limited. Much of the understanding of its potential toxicity is inferred from its structural similarity to other well-studied alkaloids from the same source, such as strychnine and brucine. This guide is intended for informational purposes for research and drug development professionals and should not be considered a complete safety assessment.

Executive Summary

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₂₂H₂₄N₂O₄ | PubChem |

| Molecular Weight | 380.4 g/mol | PubChem |

| CAS Number | 125-15-5 | PubChem |

| Appearance | Crystalline solid | Inferred |

| Solubility | Data not readily available |

Toxicological Data

Acute Toxicity

The primary quantitative measure of acute toxicity is the LD50, the dose at which 50% of the test population dies. A single study has reported the LD50 for this compound.

| Test | Species | Route | LD50 | Toxic Effects | Reference |

| LD50 | Mouse | Subcutaneous | 74.2 mg/kg (74,200 µg/kg) | Convulsions or effect on seizure threshold | Acta Pharmaceutica Suecica, 1970 |

For context, the toxicity of this compound is compared with that of the major alkaloids from Strychnos nux-vomica, strychnine and brucine. Strychnine is considerably more toxic than brucine[1][2]. The lethal dose of brucine in adults is estimated to be around 1000 mg, while for strychnine it is in the range of 30-120 mg[1].

| Compound | Species | Route | LD50 | Reference |

| Strychnine | Rat | Oral | ~20 mg/kg | Wikipedia |

| Strychnine | Rat | Subcutaneous | 1.2 mg/kg | Wikipedia |

| Brucine | Rat | Oral | 4 mg/kg | PubChem |

| Brucine | Rat | Intraperitoneal | 91 mg/kg | PubChem |